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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

A comprehensive analysis of the preclinical findings for CHK-336, a novel lactate

dehydrogenase A (LDHA) inhibitor, demonstrates its potential as a therapeutic agent for
primary hyperoxaluria (PH). This guide provides a detailed comparison of CHK-336 with
alternative therapies, supported by available preclinical data and experimental protocols.

CHK-336 is an orally administered, liver-targeted small molecule designed to inhibit lactate
dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate
production.[1][2] Preclinical studies have shown that CHK-336 effectively reduces urinary
oxalate levels in animal models of both primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[2]

[3114]

Mechanism of Action: Targeting the Final Step of
Oxalate Synthesis

Primary hyperoxalurias are a group of rare genetic disorders characterized by the
overproduction of oxalate, leading to the formation of kidney stones and progressive kidney
damage. The final and committed step in the hepatic synthesis of oxalate is the conversion of
glyoxylate to oxalate, a reaction catalyzed by LDHA. By specifically inhibiting this enzyme in the
liver, CHK-336 aims to reduce the overall production of oxalate.[1][5] The liver-targeting of
CHK-336 is facilitated by organic anion transporting polypeptides (OATPSs) and is characterized
by target-mediated drug disposition, which contributes to its long half-life in the liver.[2]

Below is a diagram illustrating the targeted signaling pathway.
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CHK-336 inhibits the LDHA-mediated conversion of glyoxylate to oxalate.

Comparative Preclinical Efficacy

Preclinical evaluation of CHK-336 has been conducted in established mouse models of PH1
(Agxt knockout) and PH2 (Grhpr knockout), as well as a rat pharmacodynamic model. These
studies have demonstrated a significant, dose-dependent reduction in urinary oxalate

excretion.

Quantitative Analysis of Urinary Oxalate Reduction

While specific percentage reductions from head-to-head preclinical studies are not publicly
available in detall, the existing data allows for a qualitative and semi-quantitative comparison.
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Compound/Therap o
Target Model Key Findings
y
Produced robust and
dose-dependent
reductions in urinary
oxalate to levels
LDHA (small molecule  PH1 (Agxt knockout) observed in wild-type
CHK-336

inhibitor)

Mouse Model

mice. The effect was
comparable to a GO-
targeting siRNA but
with a more rapid
onset.[5][6]

PH2 (Grhpr knockout)

Mouse Model

A seven-day treatment
resulted in a
statistically significant
reduction in urinary
oxalate.[3][4][5]

Nedosiran (siRNA)

LDHA (RNA

interference)

PH1 Mouse Model

A single subcutaneous
dose of 5 mg/kg of a
mouse analog of
nedosiran significantly
reduced urinary
oxalate concentration.

[7]

ALN-GO1 (siRNA)

Glycolate Oxidase

PH1 (Agxt knockout)

A single 3 mg/kg

injection reduced

(GO) Mouse Model urinary oxalate by
approximately 50%.[8]
Multiple doses
Rat Model of reduced urinary
Hyperoxaluria oxalate by up to 98%.
[8]
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Experimental Protocols

Detailed experimental protocols from the primary preclinical studies of CHK-336 have not been
fully published. However, based on available abstracts and summaries, the following
methodologies were employed.

Animal Models

e PH1 Mouse Model: Agxt knockout mice, which lack the alanine-glyoxylate aminotransferase
enzyme, were used to model primary hyperoxaluria type 1.

e PH2 Mouse Model: Grhpr knockout mice, deficient in glyoxylate reductase/hydroxypyruvate
reductase, served as the model for primary hyperoxaluria type 2.[5]

» Rat Pharmacodynamic Model: This model was utilized to assess the in vivo activity of CHK-
336 by tracing the conversion of a stable isotope-labeled glycolate (*3C2-glycolate) to labeled

oxalate.[5]

Dosing and Administration

e CHK-336 was administered orally on a once-daily basis in the mouse models.[3]

Sample Collection and Analysis

» Urine samples were collected from the animals to measure oxalate levels. The specific
methods for collection (e.g., metabolic cages) and the analytical techniques for oxalate
quantification (e.g., gas chromatography/mass spectrometry) are standard in the field but
specific details for the CHK-336 studies are not available.

The workflow for a typical preclinical efficacy study is outlined below.
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A generalized workflow for assessing the in vivo efficacy of CHK-336.

Summary and Future Directions

The preclinical data for CHK-336 are promising, indicating its potential as an effective oral
therapy for reducing urinary oxalate in patients with primary hyperoxaluria. Its mechanism of
action, targeting the final common pathway of oxalate production, suggests it could be
beneficial for all types of PH.

Further publication of detailed, quantitative data from preclinical studies will be crucial for a
more direct and objective comparison with other emerging therapies like Nedosiran and GO-
targeting siRNAs. The initiation of a Phase 1 clinical trial in healthy volunteers marked a
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significant step in the clinical development of CHK-336, and the results of this and future trials
will ultimately determine its place in the therapeutic landscape for primary hyperoxaluria.[2][9]
[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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